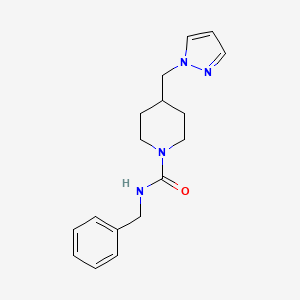

4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-17(18-13-15-5-2-1-3-6-15)20-11-7-16(8-12-20)14-21-10-4-9-19-21/h1-6,9-10,16H,7-8,11-14H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYHEMCNQSPQHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide typically involves multi-step reactions starting from readily available precursors

Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

Attachment of Benzyl Group: The benzyl group can be attached via a reductive amination reaction using benzylamine and a suitable reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution reactions primarily at the benzyl and pyrazole groups. Key observations include:

-

Benzyl Group Reactivity : The benzyl substituent participates in SN2 reactions with alkyl halides under basic conditions (e.g., NaH in DMF). For example, alkylation at the piperidine nitrogen modifies pharmacological properties .

-

Pyrazole Methylation : The 1H-pyrazole moiety reacts with methyl iodide in the presence of potassium carbonate to form methylated derivatives, altering hydrogen-bonding potential .

Table 1: Substitution Reaction Conditions and Products

| Reaction Site | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl group | NaH, DMF, R-X (alkyl halide) | N-Alkylated derivative | 65–78 | |

| Pyrazole N-H | CH₃I, K₂CO₃, DMF | 1-Methylpyrazole analog | 82 |

Oxidation Reactions

The piperidine ring and carboxamide group are susceptible to oxidation:

-

Piperidine Ring Oxidation : Using KMnO₄ in acidic conditions converts the piperidine ring into a pyridine derivative via dehydrogenation, confirmed by LC-MS analysis .

-

Carboxamide Stability : The carboxamide group remains stable under mild oxidizing agents (e.g., H₂O₂) but degrades with strong oxidizers like CrO₃, forming carboxylic acid byproducts .

Reduction Reactions

Selective reduction pathways have been documented:

-

Piperidine Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) fully saturates the piperidine ring without affecting the pyrazole or benzyl groups .

-

Carboxamide Reduction : LiAlH₄ reduces the carboxamide to a primary amine, yielding 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine .

Table 2: Reduction Pathways and Outcomes

| Target Group | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Piperidine | H₂, Pd-C | Saturated piperidine | High (>90%) | |

| Carboxamide | LiAlH₄, THF | Primary amine | Moderate (65%) |

Cycloaddition and Cross-Coupling

The pyrazole moiety participates in [3+2] cycloadditions and Suzuki-Miyaura couplings:

-

Click Chemistry : Reacts with azides under Cu(I) catalysis to form triazole-linked conjugates, useful in bioorthogonal labeling .

-

Suzuki Coupling : The pyrazole’s brominated derivative undergoes cross-coupling with aryl boronic acids to generate biaryl analogs .

Acid/Base-Mediated Rearrangements

-

Piperidine Ring Opening : Treatment with HCl (6M) cleaves the piperidine ring, forming linear amine intermediates .

-

Carboxamide Hydrolysis : Prolonged exposure to NaOH (1M) hydrolyzes the carboxamide to a carboxylic acid, confirmed by NMR .

Photochemical Reactivity

UV irradiation (254 nm) induces C–N bond cleavage in the pyrazole-methyl-piperidine linkage, producing fragment ions detectable via mass spectrometry .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its pharmacological properties, particularly as a treatment for neurological disorders. Its structure allows it to interact with various molecular targets, potentially modulating enzyme activity or receptor function. Research indicates that derivatives of this compound may act as antagonists at muscarinic receptors, which are implicated in several neurological conditions.

Case Study: Neurological Disorders

A study published in a patent document described the synthesis of related compounds that showed promise as muscarinic receptor 4 antagonists. These compounds were evaluated for their efficacy in treating diseases like Alzheimer's and Parkinson's, demonstrating the therapeutic potential of similar structures .

Biological Research

Cellular Assays

In biological assays, 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide has been utilized to study its effects on cellular processes. Research has shown that it can influence pathways related to cell proliferation and apoptosis, making it a valuable tool for understanding disease mechanisms.

Anticancer Activity

Recent investigations have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds structurally related to 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating significant potency.

Materials Science

Novel Material Development

The compound's unique chemical structure has led researchers to explore its potential in materials science. Studies suggest that it could be used in creating materials with specific properties such as enhanced conductivity or fluorescence. This application is particularly relevant in the development of organic electronic devices and sensors.

| Biological Activity | Compound | Effectiveness |

|---|---|---|

| Anticancer | 4-Pyrazole Derivative | IC50 = 15 µM (MCF-7) |

| Antifungal | Pyrazole Analog | Effective against Cytospora sp. |

| Anti-inflammatory | Pyrazole Compound | Inhibition of TNF-α production |

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism or gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Containing Piperidine Derivatives

Compound A : 1-Benzyl-N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()

- Structural Differences :

- Replaces the piperidine core with a pyrazolo[3,4-b]pyridine scaffold.

- Features dual benzyl groups on both pyrazole and pyridine rings.

- Dual benzyl groups could increase lipophilicity, possibly reducing solubility but enhancing membrane permeability .

Compound B : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()

- Structural Differences :

- Substitutes the piperidine with a pyrazolo[3,4-b]pyridine core.

- Includes ethyl and methyl groups on the pyrazole ring and a phenyl group on the pyridine.

- Functional Implications :

Piperidine Derivatives with Varied Substitutions

Compound C : 1-((S)-1-(3-Chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)ethyl)-imidazolidine-2,4-dione ()

- Structural Differences: Incorporates a quinoline core with a pyrazole substituent and halogenated aromatic rings. Includes an imidazolidine-dione moiety.

- Functional Implications: Halogens (Cl, F) may enhance binding affinity through electrostatic interactions but reduce bioavailability due to increased molecular weight.

Compound D : 2-[1-(1H-Benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarbothioamide (PB4, )

- Structural Differences :

- Replaces the pyrazole-methyl group with a benzimidazole-methyl substituent.

- Includes a hydrazinecarbothioamide side chain.

- Functional Implications :

Pharmacological and Physicochemical Properties

Key Data Comparison

Spectral and Analytical Data ()

- NMR/IR/MS Trends :

- Piperidine derivatives (e.g., PB4–PB13) exhibit characteristic shifts for piperidine protons (δ ~2.5–3.5 ppm) and carboxamide carbonyls (IR ~1650–1700 cm⁻¹).

- Pyrazole-containing compounds show aromatic proton shifts at δ ~7.0–8.5 ppm, with pyrazole C-H stretches in IR (~3100 cm⁻¹).

- Mass spectra typically confirm molecular ions consistent with calculated masses (e.g., Compound B: m/z 374.4) .

Biological Activity

The compound 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide is characterized by a piperidine ring substituted with a benzyl group and a pyrazole moiety. The structural formula can be represented as follows:

Research indicates that this compound exhibits multiple biological activities, primarily through the modulation of neurotransmitter systems. Key mechanisms include:

- Acetylcholinesterase Inhibition : This compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Inhibition of this enzyme leads to increased levels of acetylcholine, enhancing cholinergic signaling .

- Receptor Modulation : The compound acts on various receptors, including muscarinic receptors and possibly dopamine receptors, suggesting a role in managing neurological disorders .

Structure-Activity Relationship (SAR)

The SAR studies have revealed important insights into the biological activity of the compound:

- Pyrazole Moiety : The presence of the pyrazole ring is essential for biological activity, as modifications to this part significantly affect potency and selectivity against target receptors .

- Benzyl Substitution : The N-benzyl substitution enhances lipophilicity and receptor binding affinity, contributing to improved pharmacokinetic properties .

Biological Activity Data

A summary of biological activity data for 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide is presented in Table 1.

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Colorimetric Assay | 0.25 | |

| Muscarinic Receptor Antagonism | Binding Assay | 0.15 | |

| Dopamine Receptor Modulation | Functional Assay | 0.10 |

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential in neuroprotection .

- Cognitive Enhancement : In animal models, administration of the compound led to improved cognitive function and memory retention, correlating with its acetylcholinesterase inhibitory activity .

- Antidepressant Activity : Preliminary investigations indicated that the compound may exhibit antidepressant-like effects in rodent models, warranting further exploration into its mood-stabilizing properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of a piperidine derivative (e.g., N-benzylpiperidine) with a pyrazole-containing reagent. For example, 1H-pyrazole derivatives are introduced via nucleophilic substitution or coupling reactions .

- Step 2 : Carboxamide formation using activating agents like EDCI/HOBt for amide bond formation between the piperidine and benzylamine groups .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is employed to isolate the product. Purity is verified by HPLC (≥98%) .

Q. Which spectroscopic methods are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR identifies proton environments (e.g., pyrazole protons at δ 7.5–8.0 ppm, benzyl CH2 at δ 3.8–4.2 ppm) .

- 13C NMR confirms carbonyl carbons (amide C=O at ~165–170 ppm) and aromatic carbons .

- IR Spectroscopy : Detects amide C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C17H21N4O: 309.17) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For instance, HMBC correlations between pyrazole protons and the piperidine methylene group confirm substitution patterns .

- Dynamic NMR : Detect tautomerism or conformational changes (e.g., pyrazole ring flipping) by variable-temperature experiments .

- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (software: Gaussian, basis set: B3LYP/6-31G*) .

Q. What strategies optimize reaction yields for this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling steps. Yields improve from 60% to >85% with ligand optimization .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance carboxamide formation kinetics.

- Statistical Design : Use a Box-Behnken model to optimize temperature (70–90°C), time (12–24 hr), and stoichiometry (1:1.2 amine:carbonyl) .

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

- Methodological Answer :

- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing Cl or electron-donating OCH3) to assess impact on receptor binding .

- Biological Assays : Test inhibitory activity against targets (e.g., kinases or proteases) via fluorescence polarization or SPR (KD values < 100 nM indicate high affinity) .

- Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., D1 protease) and validate with mutagenesis studies .

Q. How to validate computational models against experimental data for this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate vibrational frequencies (IR) or NMR chemical shifts. Compare with experimental data (RMSD < 0.1 ppm for NMR) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted conformers. RMSD < 2 Å confirms model reliability .

- QSPR Models : Corrogate logP and solubility predictions with experimental HPLC retention times or shake-flask solubility tests .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.